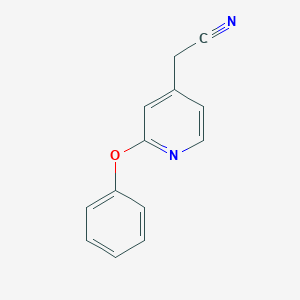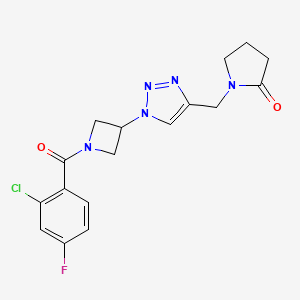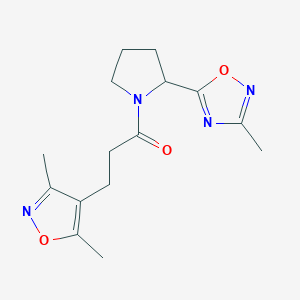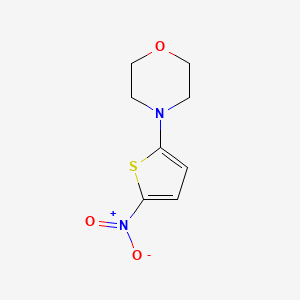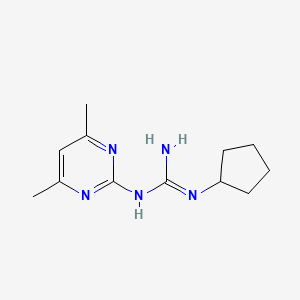
N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a microwave-assisted synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives has been described . Another study reported the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromoacetophenone and ethyl bromoacetate, leading to the regioselective synthesis of derivatives 2-aminoimidazole .Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” consists of 12 carbon atoms, 19 hydrogen atoms, and 5 nitrogen atoms . The predicted density of the compound is 1.27±0.1 g/cm3 .Physical And Chemical Properties Analysis
“N-cyclopentyl-N’-(4,6-dimethylpyrimidin-2-yl)guanidine” has a predicted density of 1.27±0.1 g/cm3 and a predicted boiling point of 382.3±45.0 °C . The molecular weight of the compound is 233.31 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives have been synthesized for exploring their chemical properties and potential applications. For instance, cyclization reactions with α-bromoacetophenone and ethyl bromoacetate have been studied to produce derivatives of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one, respectively. These reactions were analyzed using quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography (Shestakov et al., 2011).
Antibacterial Applications
- Research has explored the use of N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives in the synthesis of new heterocyclic compounds with antibacterial properties. For example, reactions involving precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate led to the creation of compounds with significant antibacterial activity (Azab et al., 2013).
Reactions with Other Compounds
- The reactivity of N-cyclopentyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives with various compounds has been a subject of study. For instance, its reaction with benzaldehyde has been investigated, resulting in specific chemical structures supported by NMR and spectral data (Sachdeva et al., 2008).
Electrophilic Reactions
- Studies have also focused on the electrophilic reactions of 4,6-dimethylpyrimidin-2-ylcyanamide with compounds like tryptamines and histamine, leading to the formation of disubstituted guanidines. This area of research provides insight into molecular parameters and predictions on the direction of electrophilic attack based on molecular orbital and electrostatic potential maps (Shestakov et al., 2007).
Pharmaceutical Synthesis
- The compound's derivatives have been utilized in the synthesis of pharmaceutical compounds. For example, it has been used in the synthesis of Nilotinib, a selective inhibitor of tyrosine kinase, showcasing its potential in drug development (Yankun et al., 2011).
Propriétés
IUPAC Name |
2-cyclopentyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-8-7-9(2)15-12(14-8)17-11(13)16-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H3,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAGYENWQPEUGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NC2CCCC2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2355397.png)
![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355399.png)
![4-amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide](/img/structure/B2355400.png)
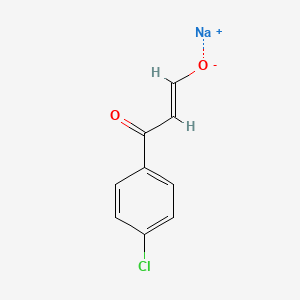
![6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355404.png)
![4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide](/img/structure/B2355407.png)
![5-[[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2355411.png)
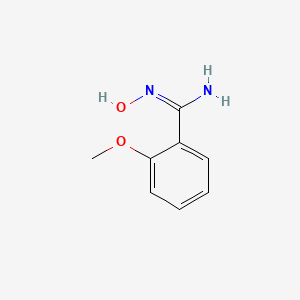
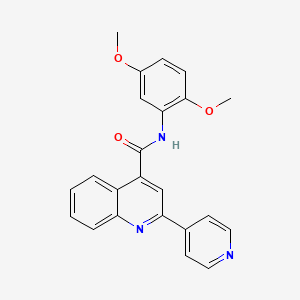
![N-(1,1-dimethyl-2-propynyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2355415.png)
